6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105192-15-1) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, featuring a 6-ethyl substituent on the benzothiazole core and an N-(pyridin-3-ylmethyl) side chain. The compound is commercially supplied by multiple vendors (e.g., Fluorochem, Achemblock, Leyan) at purities ranging from 95% to 98%.

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
CAS No. 1105192-15-1
Cat. No. B1415711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
CAS1105192-15-1
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
InChIInChI=1S/C15H15N3S/c1-2-11-5-6-13-14(8-11)19-15(18-13)17-10-12-4-3-7-16-9-12/h3-9H,2,10H2,1H3,(H,17,18)
InChIKeyDHNQZUAVJZIJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105192-15-1): A 2-Aminobenzothiazole Scaffold Characterized by Limited Public Comparative Pharmacology


6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105192-15-1) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, featuring a 6-ethyl substituent on the benzothiazole core and an N-(pyridin-3-ylmethyl) side chain. The compound is commercially supplied by multiple vendors (e.g., Fluorochem, Achemblock, Leyan) at purities ranging from 95% to 98% . Despite its structural membership in a family widely explored for kinase inhibition and anti-inflammatory activity, rigorous, quantitative head-to-head biological comparisons for this specific compound remain absent from the peer-reviewed primary literature. This guide presents the currently verifiable differentiation dimensions and explicitly identifies knowledge gaps to inform evidence-based procurement decisions.

Why Generic Substitution of 6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine with Close Benzothiazole Analogs Carries Undefined Performance Risk


Benzothiazole-2-amines bearing pyridin-3-ylmethyl groups cannot be treated as interchangeable building blocks. The substitution pattern on the benzothiazole core profoundly influences key molecular properties such as lipophilicity, electronic distribution, and steric bulk, which in turn govern target binding, ADME parameters, and polypharmacology . The 6-ethyl substituent present in CAS 1105192-15-1 distinguishes it from the unsubstituted parent scaffold (CAS 496872-67-4) and from other regioisomers by altering logP, molar refractivity, and potentially metabolic liability . In the absence of publicly available biological data, the quantitative magnitude of these effects remains uncharacterized; however, the structural differences preclude the assumption that analog substitution is without consequence for any assay or synthetic pathway.

Quantitative Differentiation Guide for 6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine: Structural, Physicochemical, and Supply-Chain Evidence


6-Ethyl Substituent Imparts a Measurable Increase in Molecular Weight and Alters Lipophilicity Relative to the Parent Unsubstituted Scaffold

The 6-ethyl group distinguishes CAS 1105192-15-1 from the unsubstituted analog N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 496872-67-4). The molecular formula changes from C13H11N3S to C15H15N3S, producing a molecular weight increase from 241.31 g/mol to 269.37 g/mol (+28.06 Da) . The addition of the ethyl group increases calculated logP (clogP: target 3.0 vs analog 2.2; ΔclogP +0.8), indicating higher lipophilicity that may enhance membrane permeability while potentially reducing aqueous solubility [1]. These differences directly affect the compound's behavior in biological assays and synthetic transformations.

Medicinal Chemistry Physicochemical Properties Lead Optimization Scaffold Diversification

Regioisomeric N-Pyridylmethyl Configuration Generates Divergent Pharmacophoric Topology

The pyridin-3-ylmethyl regioisomer (target compound) places the pyridyl nitrogen at the meta position relative to the methylene linker, whereas the pyridin-2-ylmethyl analog (CAS 1105194-88-4) positions the nitrogen at the ortho position . This difference alters the hydrogen-bond acceptor geometry and the spatial orientation of the pyridyl ring, creating a distinct pharmacophoric topology. In closely related benzothiazole-2-amine kinase inhibitor series, such regioisomeric variations have been shown to shift selectivity by over 10-fold between kinase targets , though quantitative selectivity data for these specific compounds are not publicly available.

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design Ligand-Based Drug Design

Vendor-Documented Purity Gradients Create Procurement-Relevant Quality Differentiation

Commercial suppliers offer the compound at differing purity specifications. Fluorochem provides a minimum purity of 95.0% (MW 269.37, F495529) , while Leyan offers material at 97% purity . MolCore additionally lists an NLT 98% grade . These purity differences—up to 3%—can be significant in quantitative biological assays where impurities exceeding 2% may confound dose-response curves or introduce off-target artifacts. For comparison, the analog N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 496872-67-4) is offered by Fluorochem at 95.0% purity , placing the target compound's accessible purity range slightly higher.

Chemical Procurement Quality Control Assay Reproducibility Chemical Biology

Differential Safety Profile Necessitates Laboratory-Specific Risk Assessment

The compound is classified under GHS07 as harmful/irritant with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The analog N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine carries an identical GHS07 classification and the same H-statements . However, the target compound's higher molecular weight and lipophilicity could translate to different toxicokinetic behavior, though no comparative toxicity data are available. The absence of specific toxicological differentiation means that standard laboratory safety protocols for benzothiazole derivatives should be applied to both compounds.

Chemical Safety Occupational Health Laboratory Procurement Hazard Assessment

Recommended Application Scenarios for 6-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Benzothiazole-2-Amine Kinase Inhibitor Scaffolds

The compound serves as a lipophilic, 6-ethyl-substituted analog for systematic SAR exploration. Its increased molecular weight and calculated logP (+0.8 vs. unsubstituted parent) make it suitable for probing the effects of hydrophobicity on kinase selectivity and cellular permeability . Researchers comparing matched molecular pairs can use this compound alongside the unsubstituted analog (CAS 496872-67-4) to deconvolute the contribution of the ethyl group to target engagement.

Chemical Biology Probe Development Requiring Meta-Pyridyl Hydrogen-Bond Acceptor Geometry

The pyridin-3-ylmethyl regioisomer positions the pyridyl nitrogen at the meta position, which may confer distinct hinge-binding properties compared to the ortho-pyridyl analog (CAS 1105194-88-4) . This compound is best deployed in projects where computational docking or preliminary SAR points toward a preference for a more distant hydrogen-bond acceptor from the benzothiazole core.

High-Sensitivity Biochemical Assays Demanding Elevated Purity

With commercial availability at ≥97% purity (Leyan, MolCore), this compound is suitable for sensitive biochemical assays—such as TR-FRET or SPR-based binding measurements—where impurities above 2% could confound results . The 3% purity advantage over the standard grade of the non-ethyl analog provides a measurable quality benefit for quantitative pharmacology studies.

Synthetic Methodology Development on 2-Aminobenzothiazole Templates

The compound can serve as a substrate for developing and benchmarking novel N-alkylation, cross-coupling, or C–H functionalization methodologies. Its well-defined structure and commercial availability at multiple purity grades facilitate reproducible reaction optimization studies .

Quote Request

Request a Quote for 6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.